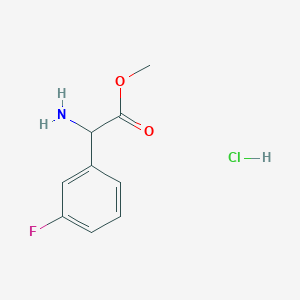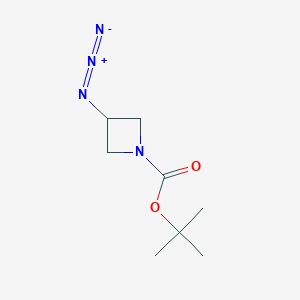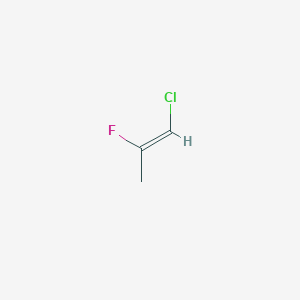
1,2,2-Trichloro-1-(4-chlorophenyl)ethene
Vue d'ensemble
Description
1,2,2-Trichloro-1-(4-chlorophenyl)ethene, also known as TCE, is a highly toxic chemical compound that has been widely used in industrial and commercial applications. TCE is a colorless liquid with a sweet odor and is highly volatile, making it easy to inhale or absorb through the skin. Due to its toxic nature, TCE has been identified as a hazardous air pollutant and a potential carcinogen by the Environmental Protection Agency (EPA).
Applications De Recherche Scientifique
Biodegradation and Environmental Impact
1,2,2-Trichloro-1-(4-chlorophenyl)ethene, a derivative and metabolite of DDT, has been studied for its environmental impact and biodegradation processes. Research demonstrates that fungi such as Phanerochaete chrysosporium can degrade DDE, a similar compound, indicating potential bioremediation applications (Bumpus, Powers, & Sun, 1993). Additionally, studies on 1-chloro-2,2-bis(4-chlorophenyl)ethene, another related compound, in the environment of the Pearl River Delta, South China, highlight its persistence and possible ecological risks (Guo et al., 2009).
Metabolic Pathways
Research has delved into the metabolism of related compounds like DDT, DDD, and DDE in various species, providing insights into the metabolic pathways and transformation products of these chemicals. For instance, studies have shown that DDT and its metabolites are processed into different compounds in organisms like mice and hamsters, which has implications for understanding the metabolism of 1,2,2-Trichloro-1-(4-chlorophenyl)ethene as well (Gold & Brunk, 1982), (Gold & Brunk, 1983).
Chemical Synthesis and Reactions
Studies on the synthesis and reactions of compounds structurally similar to 1,2,2-Trichloro-1-(4-chlorophenyl)ethene have been conducted. This includes research on the formation of 1,2-dioxanes using manganese compounds, which can have implications for synthetic applications involving chlorinated ethenes (Nishino et al., 1991).
Biodegradation of Chlorinated Ethenes
The biodegradation of chlorinated ethenes, a category that includes 1,2,2-Trichloro-1-(4-chlorophenyl)ethene, is a significant area of research. Studies have focused on the degradation of these compounds under various conditions, providing insights into potential environmental remediation strategies (Fogel, Taddeo, & Fogel, 1986), (Pant & Pant, 2010).
Remediation and Treatment Technologies
Research has also explored various treatment technologies for chlorinated ethenes, including innovative methods like heat-activated persulfate oxidation and bioaugmentation strategies. These studies provide a framework for addressing contamination issues related to chlorinated compounds like 1,2,2-Trichloro-1-(4-chlorophenyl)ethene (Waldemer et al., 2007), (Major et al., 2002).
Propriétés
IUPAC Name |
1-chloro-4-(1,2,2-trichloroethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRVRRKQNVBFMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(1,2,2-trichlorovinyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)




![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)

![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)




![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B3041956.png)